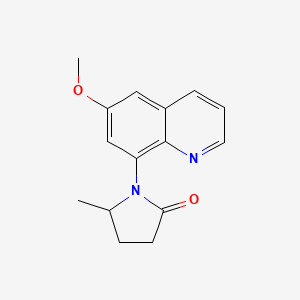
1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyprimaquine is a major metabolite of primaquine, an 8-aminoquinoline antimalarial drug. Primaquine is primarily used for the radical cure and prevention of relapse in Plasmodium vivax and Plasmodium ovale malaria infections. Carboxyprimaquine is formed through the oxidative deamination of primaquine by hepatic monoamine oxidase A. Unlike primaquine, carboxyprimaquine is considered pharmacologically inactive and non-toxic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carboxyprimaquine is synthesized from primaquine through oxidative deamination. This process involves the use of hepatic monoamine oxidase A, which converts primaquine into carboxyprimaquine. The reaction conditions typically involve the presence of oxygen and specific enzymes to facilitate the deamination process .
Industrial Production Methods: Industrial production of carboxyprimaquine follows similar principles as the laboratory synthesis. The process involves large-scale enzymatic reactions using monoamine oxidase A to convert primaquine into carboxyprimaquine. The reaction is carried out in controlled environments to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carboxyprimaquine undergoes various chemical reactions, including:
Oxidation: Carboxyprimaquine can be further oxidized to form quinone-imine metabolites.
Reduction: Although less common, carboxyprimaquine can undergo reduction reactions under specific conditions.
Substitution: Carboxyprimaquine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific oxidizing agents.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Quinone-imine metabolites.
Reduction: Reduced forms of carboxyprimaquine.
Substitution: Substituted derivatives of carboxyprimaquine.
Aplicaciones Científicas De Investigación
Carboxyprimaquine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of primaquine metabolism and its derivatives.
Biology: Studied for its role in the metabolic pathways of antimalarial drugs.
Medicine: Investigated for its potential non-toxic properties compared to primaquine.
Industry: Utilized in the production of primaquine derivatives and related compounds.
Mecanismo De Acción
Carboxyprimaquine itself is considered pharmacologically inactive and non-toxic. its formation from primaquine is crucial in understanding the metabolism and efficacy of primaquine. The primary mechanism involves the oxidative deamination of primaquine by hepatic monoamine oxidase A, leading to the formation of carboxyprimaquine. This process helps in reducing the potential toxicity of primaquine by converting it into a non-toxic
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-(6-methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-14(18)17(10)13-9-12(19-2)8-11-4-3-7-16-15(11)13/h3-4,7-10H,5-6H2,1-2H3 |
Clave InChI |
CZNSNJWVRQAYNX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N1C2=C3C(=CC(=C2)OC)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















